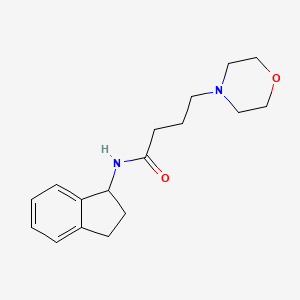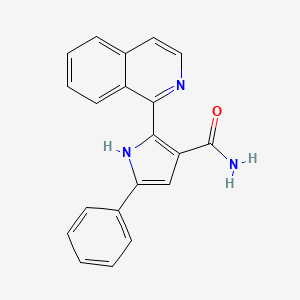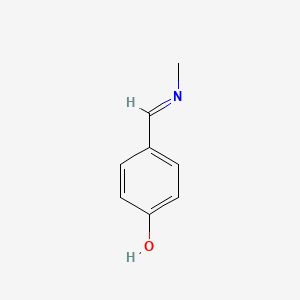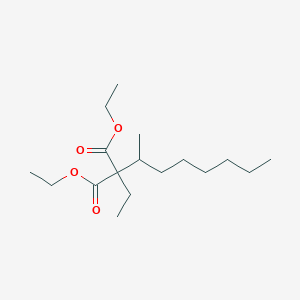
(-)-4-Methyl-3, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-4-Methyl-3, diethyl ester: is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are commonly found in various natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Methyl-3, diethyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides and alcohols, where the acid chloride reacts with the alcohol to form the ester and hydrochloric acid .
Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to speed up the reaction and increase the yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (-)-4-Methyl-3, diethyl ester is used as an intermediate in the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: Esters like this compound are studied for their potential biological activities. They can act as prodrugs, which are inactive compounds that can be metabolized in the body to produce active drugs .
Industry: In the industrial sector, esters are used as solvents, plasticizers, and flavoring agents. Their pleasant odors make them suitable for use in perfumes and cosmetics .
Wirkmechanismus
The mechanism of action of (-)-4-Methyl-3, diethyl ester involves its interaction with specific molecular targets in the body. As an ester, it can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. These metabolites can then interact with various biological pathways, exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another common ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness: (-)-4-Methyl-3, diethyl ester stands out due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. Its unique properties make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
5331-21-5 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
diethyl 2-ethyl-2-octan-2-ylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-6-10-11-12-13-14(5)17(7-2,15(18)20-8-3)16(19)21-9-4/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
NFTMPERJCITLJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C(CC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



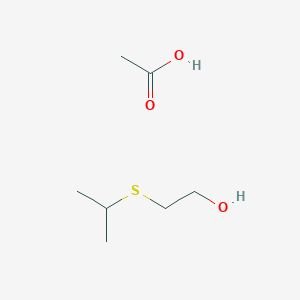
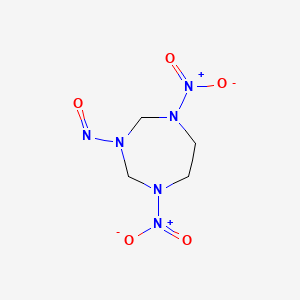
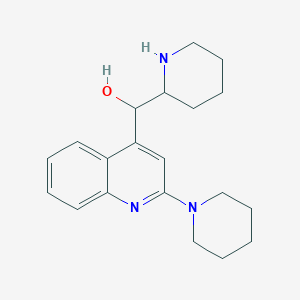

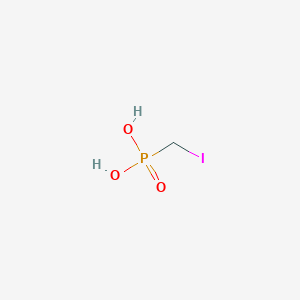
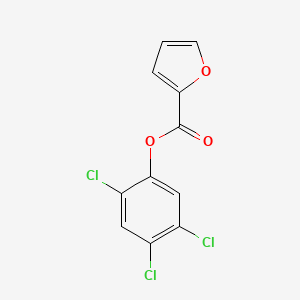
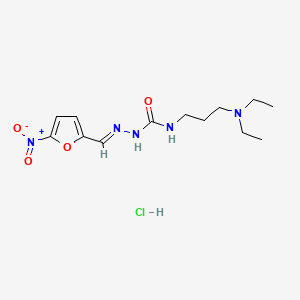
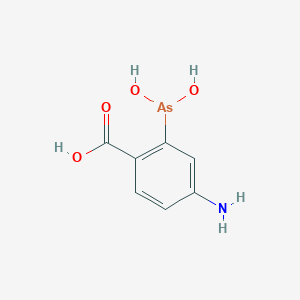
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
